Eclalbasaponin III vs. Echinocystic Acid and Eclalbasaponin II in Hepatic Stellate Cell Proliferation
In a direct head-to-head comparison of five echinocystic acid derivatives isolated from E. prostrata, eclalbasaponin III showed no significant antiproliferative activity against HSC-T6 rat hepatic stellate cells, whereas the parent aglycone echinocystic acid (compound 1) and eclalbasaponin II (compound 2) exhibited significant, dose- and time-dependent inhibition [1]. This finding indicates that the glycosylation pattern of eclalbasaponin III—specifically the 3-O-diglucoside and 28-O-glucoside ester configuration—abrogates the antifibrotic activity observed in compounds lacking C-28 esterification or possessing alternative glycosylation [1].
| Evidence Dimension | Antiproliferative activity against HSC-T6 hepatic stellate cells |
|---|---|
| Target Compound Data | No significant inhibition (not active in this assay system) |
| Comparator Or Baseline | Echinocystic acid (compound 1): significant dose- and time-dependent inhibition; Eclalbasaponin II (compound 2): significant dose- and time-dependent inhibition |
| Quantified Difference | Qualitative: Eclalbasaponin III = inactive; Echinocystic acid and Eclalbasaponin II = active |
| Conditions | HSC-T6 rat hepatic stellate cell line in vitro assay; compounds tested as part of activity-guided fractionation of E. prostrata methanolic extract |
Why This Matters
For antifibrotic research programs requiring active lead compounds, eclalbasaponin II or echinocystic acid would be prioritized over eclalbasaponin III; conversely, eclalbasaponin III may serve as a negative control or structural probe for elucidating C-28 glycosylation effects on activity.
- [1] Lee MK, Ha NR, Yang H, Sung SH, Kim YC. Antiproliferative activity of triterpenoids from Eclipta prostrata on hepatic stellate cells. Phytomedicine. 2008;15(9):775-780. View Source
